Home > Products > Screening Compounds P134832 > Beta-Amyloid (22-42)
Beta-Amyloid (22-42) -

Beta-Amyloid (22-42)

Catalog Number: EVT-247344
CAS Number:
Molecular Formula:
Molecular Weight: 1999.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides are derived from the proteolytic cleavage of amyloid precursor protein by beta and gamma secretases. The specific peptide (22-42) is generated through the sequential action of these enzymes, leading to the formation of various amyloid beta species, including the more common forms, Beta-Amyloid (40) and Beta-Amyloid (42).

Classification

Beta-Amyloid (22-42) falls under the classification of neurotoxic peptides and is categorized as an amyloidogenic peptide due to its propensity to aggregate into insoluble fibrils. This aggregation is a hallmark of Alzheimer’s pathology, making it a significant target for research into therapeutic interventions.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (22-42) can be achieved using solid-phase peptide synthesis techniques. Recent advancements have introduced methods that enhance yield and purity, addressing challenges associated with aggregation during synthesis.

  1. Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry allows for selective deprotection and coupling.
  2. Double Linker System: A study highlighted an innovative approach utilizing a double linker system, which improves solubility and facilitates purification through reversed-phase high-performance liquid chromatography (RP-HPLC) . This method allows for high-purity yields while minimizing aggregation during synthesis.

Technical Details

The synthesis typically involves:

  • Use of Aggregation Disruptors: Incorporating pseudoprolines can significantly reduce the tendency for aggregation during synthesis.
  • Purification Techniques: Following synthesis, peptides are purified using RP-HPLC under acidic conditions to resolve closely-eluting impurities effectively .
Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (22-42) consists of 21 amino acids, characterized by a hydrophobic core that promotes aggregation. The specific sequence contributes to its ability to form beta-sheet structures, which are critical for fibril formation.

Data

The molecular weight of Beta-Amyloid (22-42) is approximately 2,500 Da. Structural studies using techniques such as circular dichroism spectroscopy indicate that this peptide adopts a predominantly random coil conformation in solution but transitions to beta-sheet structures upon aggregation .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (22-42) undergoes several chemical reactions that are crucial for its biological activity:

  1. Aggregation: The primary reaction involves self-association into oligomers and fibrils, driven by hydrophobic interactions and hydrogen bonding.
  2. Proteolytic Degradation: Enzymatic cleavage by various proteases can lead to the breakdown of this peptide into smaller fragments, influencing its neurotoxic properties .

Technical Details

The aggregation kinetics can be studied using thioflavin T assays, which provide insights into the rate of fibril formation over time . Additionally, transmission electron microscopy can visualize fibril structures formed by Beta-Amyloid peptides.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (22-42) exerts its neurotoxic effects involves several steps:

  1. Oligomer Formation: Initially, soluble oligomers are formed, which have been implicated in synaptic dysfunction.
  2. Fibril Formation: Over time, these oligomers aggregate into insoluble fibrils that deposit in brain tissue as amyloid plaques.
  3. Neurotoxicity: The presence of these plaques disrupts cellular function and promotes neuroinflammation, leading to neuronal cell death .

Data

Studies utilizing kinetic modeling have demonstrated that increased levels of Beta-Amyloid correlate with cognitive decline in Alzheimer's disease patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in aqueous buffers at physiological pH but tends to aggregate at higher concentrations.

Chemical Properties

  • Stability: Sensitive to pH changes and temperature; stability decreases under acidic conditions.
  • Aggregation Behavior: Exhibits a strong tendency to form aggregates under physiological conditions, contributing to its pathological role in Alzheimer’s disease.
Applications

Scientific Uses

Beta-Amyloid (22-42) serves several important roles in scientific research:

  1. Biomarker Studies: It is used as a biomarker for diagnosing Alzheimer's disease through plasma assays .
  2. Therapeutic Targeting: Research focuses on developing drugs that can inhibit its aggregation or promote clearance from the brain.
  3. Model Systems: Used in various model systems to study Alzheimer’s disease mechanisms and test potential therapeutics.
Molecular Mechanisms of Beta-Amyloid (22-42) Pathogenesis

Role in Amyloidogenic Processing Pathways

Aβ(22-42) arises from alternative proteolytic cleavage of the amyloid precursor protein (APP) or longer Aβ species. Unlike full-length Aβ peptides (e.g., Aβ(1-42)), Aβ(22-42) lacks the N-terminal domain, which alters its aggregation kinetics and neurotoxicity profile. Key characteristics include:

  • Aggregation Propensity: Aβ(22-42) rapidly forms β-sheet-rich oligomers and fibrils due to its hydrophobic C-terminal region (residues 29–42). This facilitates pore-like structures in neuronal membranes, inducing calcium dyshomeostasis and oxidative stress [1].
  • Synaptic Toxicity: Aβ(22-42) oligomers impair long-term potentiation (LTP) by binding to glutamatergic receptors, leading to dendritic spine loss. Its toxicity exceeds that of Aβ(1-42) in in vitro models due to enhanced membrane permeability [1] [3].
  • Mitochondrial Dysfunction: This fragment accumulates in mitochondrial membranes, inhibiting complex IV activity and elevating reactive oxygen species (ROS), which precedes neuronal apoptosis [1].

Table 1: Proteases Implicated in Aβ(22-42) Generation

Protease FamilySpecific EnzymesCleavage SiteBiological Context
CaspasesCaspase-3/6Asp²²Apoptosis, neuronal stress
MetalloproteasesADAM10/17Leu¹⁷-Val¹⁸Ectodomain shedding, non-amyloidogenic pathway
Aspartyl ProteasesBACE1Glu¹¹Secondary β-cleavage

Alternative cleavage pathways generate Aβ(22-42):

  • Caspase-Mediated Cleavage: During apoptosis, caspases cleave APP at Asp²², releasing cytotoxic fragments that include Aβ(22-42) [5] [9].
  • Ectodomain Shedding: α-secretases (e.g., ADAM10) cleave APP within the Aβ domain (Leu¹⁷), generating membrane-bound C-terminal fragments (CTFs). Subsequent γ-secretase processing of these CTFs yields Aβ(22-42) [7].

Interactions with Gamma-Secretase and Beta-Secretase Enzymes

Aβ(22-42) production is modulated by secretase processivity and substrate binding:

  • Gamma-Secretase Modulation: γ-Secretase cleaves APP CTFs (e.g., C99) via stepwise proteolysis (e.g., Aβ₄₉ → Aβ₄₆ → Aβ₄₃ → Aβ₄₀). Truncated fragments like Aβ(22-42) arise when γ-secretase cleavage occurs at ε-sites (e.g., Aβ₄₈/₄₉) followed by ζ-site cleavage (Aβ₄₆), skipping standard tripeptide trimming. Pathogenic mutations in PSEN1 (e.g., M146V) favor this aberrant processing, increasing Aβ(22-42) yield [4] [6].
  • Beta-Secretase (BACE1) Role: BACE1 initiates amyloidogenic processing by cleaving APP at Asp¹ (Aβ numbering) to generate C99. While Aβ(22-42) lacks the BACE1-cleaved N-terminus, BACE1 influences its production indirectly:
  • Competitive Inhibition: BACE1 inhibitors reduce C99 formation, limiting substrates for γ-secretase-mediated Aβ(22-42) generation [10].
  • PS1/BACE1 Complex: Physical interaction between presenilin-1 (PS1) and BACE1 optimizes APP substrate cleavage. Disrupting this complex (e.g., with small molecules like 3-α-akebonoic acid) reduces Aβ(22-42) by 40–60% without altering Notch processing [8].

Proteolytic Processing Specificity in APP Cleavage

The generation of Aβ(22-42) depends on substrate recognition motifs and cellular compartmentalization:

  • Cleavage Site Specificity: Aβ(22-42) production requires proteases targeting bonds adjacent to Val¹⁸-Phe¹⁹-Phe²⁰ or Asp²²-Val²³ (APP770 numbering). Key determinants include:
  • Hydrophobic Residues: Val/Phe at P1/P1' positions facilitate caspase or γ-secretase cleavage.
  • Membrane Proximity: Asp²² resides near the transmembrane boundary, making it accessible to γ-secretase's hydrophobic active site [4] [9].
  • Subcellular Compartments: Aβ(22-42) is generated in:
  • Endosomes/Lysosomes: Acidic pH activates aspartyl proteases like BACE1 and cathepsins, which process CTFs into shorter Aβ fragments [7] [10].
  • Golgi/ER: Caspase-6 cleaves APP during ER stress, releasing Aβ(22-42)-containing fragments [5].

Table 2: Cleavage Sites Generating Aβ(22-42) Fragments

ProteaseCleavage Site (APP770)Fragment GeneratedPathway Association
Caspase-6VEVD²²↓ACTF22 (Aβ22-42 precursor)Apoptosis
γ-SecretaseVVIA²²↓DAβ(22-42)Amyloidogenic
α-Secretase...LVF¹⁷↓F...C83 (requires γ-secretase for Aβ22-42)Non-amyloidogenic

Pathophysiological Implications: Aβ(22-42) exhibits unique pathogenic properties:

  • Enhanced Stability: The truncated N-terminus reduces degradation by neprilysin and insulin-degrading enzyme (IDE), prolonging its half-life in brain tissue [3].
  • Tau Hyperphosphorylation: In transgenic models, Aβ(22-42) activates GSK-3β and CDK5 kinases, promoting neurofibrillary tangle formation [1].

Table 3: Key Aβ Fragments and Comparative Properties

Aβ VariantLengthAggregation RatePrimary Production PathwayRelative Neurotoxicity
Aβ(1-42)42 residuesModerateβ- + γ-secretaseHigh
Aβ(1-40)40 residuesSlowβ- + γ-secretaseModerate
Aβ(22-42)21 residuesRapidCaspase/γ-secretaseVery High

Properties

Product Name

Beta-Amyloid (22-42)

Molecular Weight

1999.4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.